Cis-Nerolidol, chemically known as cis-3,7,11-trimethyl-1,6,10-dodecatrien-3-ol, is a naturally occurring sesquiterpene alcohol found in various plants, contributing to their aroma and flavor. It appears as a pale yellow liquid with a floral scent reminiscent of rose and apple. The molecular formula for cis-Nerolidol is , and it has a boiling point of 276 °C and a flash point exceeding 212 °F . Its unique structure features three double bonds and a hydroxyl group, which contribute to its diverse biological activities.
Research suggests that cis-Nerolidol may possess various biological activities. Studies have shown potential antifungal, antibacterial, and antioxidant properties []. Furthermore, some studies suggest anti-inflammatory and anticancer effects, although more research is needed to understand the underlying mechanisms. The exact mechanism of action for these effects remains under investigation. However, its antioxidant activity may be attributed to its ability to scavenge free radicals, while its potential anti-inflammatory properties could be linked to the modulation of inflammatory signaling pathways [].
Studies suggest that cis-Nerolidol exhibits anti-inflammatory effects. Research has explored its potential in mitigating conditions like inflammatory bowel disease (IBD) and colitis. In vitro and in vivo studies have shown that cis-Nerolidol can suppress the production of pro-inflammatory mediators and improve intestinal barrier function PubMed: .
Research is investigating the potential anti-tumor effects of cis-Nerolidol. Studies have observed its ability to induce cell death in various cancer cell lines, including bladder cancer. The exact mechanisms underlying this activity are still being explored, but cis-Nerolidol appears to target different pathways compared to conventional treatments, offering potential for overcoming resistance PubMed.
Beyond the aforementioned areas, scientific research is exploring the potential applications of cis-Nerolidol in various other fields:
Cis-Nerolidol undergoes several chemical transformations, primarily involving oxidation and hydrolysis. For instance, it can be oxidized to form various metabolites through enzymatic pathways in biological systems . Additionally, it reacts with ozone, leading to the formation of reactive intermediates that can impact environmental processes . The compound can also be involved in metabolic detoxification pathways, where it is converted into polar metabolites that are excreted in urine .
Cis-Nerolidol exhibits significant biological activities, including:
Cis-Nerolidol can be synthesized through several methods:
Cis-Nerolidol has various applications across different fields:
Recent studies have focused on the interaction of cis-Nerolidol with cellular membranes and signaling pathways. It has been shown to increase membrane fluidity, which enhances drug penetration while potentially leading to cell death under certain conditions. The compound's ability to induce endoplasmic reticulum stress is linked to its anticancer effects, affecting various signaling cascades involving calcium ions and mitogen-activated protein kinases (MAPKs) .
Cis-Nerolidol shares structural similarities with several other terpenoids. Here are some comparable compounds:
Cis-Nerolidol is unique due to its potent anticancer activity and ability to induce specific cell death mechanisms not observed in its structural analogs.
cis-Nerolidol, also known as (6Z)-3,7,11-trimethyldodeca-1,6,10-trien-3-ol, is a naturally occurring sesquiterpene alcohol that belongs to the class of acyclic sesquiterpenoids [1] [2]. The molecule consists of a 15-carbon skeleton with three double bonds and a tertiary alcohol functional group [3]. The structural complexity of cis-nerolidol arises from its specific stereochemical configuration, which distinguishes it from other nerolidol isomers [4].
The geometric isomerism at the C-6 position is a defining characteristic of cis-nerolidol [1]. This isomerism occurs due to the restricted rotation around the carbon-carbon double bond at the C-6 position, where the double bond adopts a cis (Z) configuration [5]. In the cis configuration, the substituent groups attached to the C-6 double bond are positioned on the same side of the double bond plane [6] [12]. This specific arrangement creates a distinct spatial orientation that influences the molecule's physical and chemical properties [7].
The cis configuration at the C-6 position is denoted in the systematic nomenclature as (6Z), indicating that the higher priority groups (according to the Cahn-Ingold-Prelog priority rules) are on the same side of the double bond [8] [9]. This geometric arrangement contributes significantly to the overall three-dimensional structure of the molecule and affects its interactions with other molecules and biological systems [10].
cis-Nerolidol possesses an asymmetric center at the C-3 position, which is a carbon atom bonded to four different substituent groups, creating a chiral center [10] [11]. This asymmetric carbon atom at C-3 is connected to a hydroxyl group, a vinyl group, a methyl group, and a carbon chain, resulting in potential optical activity [12]. The presence of this chiral center leads to the existence of two enantiomers: (3S,6Z)-nerolidol and (3R,6Z)-nerolidol [27].
The stereochemical configuration at the C-3 position can be designated as either R or S based on the Cahn-Ingold-Prelog sequence rules [13]. The naturally occurring form of cis-nerolidol is predominantly the (3S,6Z)-nerolidol, also referred to as (S)-(+)-cis-nerolidol in some literature [1] [14]. This specific stereochemical arrangement at the C-3 position contributes to the molecule's biological activities and interactions with various receptors and enzymes [10].
cis-Nerolidol and trans-nerolidol differ primarily in the geometric configuration at the C-6 position [9]. While cis-nerolidol features a Z-configuration (cis) at this position, trans-nerolidol exhibits an E-configuration (trans), where the substituent groups are positioned on opposite sides of the double bond plane [8] [9].
This structural difference results in distinct physical and chemical properties between the two isomers [4]. Table 1 summarizes the key structural differences between cis-nerolidol and trans-nerolidol.
Table 1: Structural Comparison of cis-Nerolidol and trans-Nerolidol
Feature | cis-Nerolidol | trans-Nerolidol |
---|---|---|
Systematic Name | (6Z)-3,7,11-trimethyldodeca-1,6,10-trien-3-ol | (6E)-3,7,11-trimethyldodeca-1,6,10-trien-3-ol |
Configuration at C-6 | Z (cis) | E (trans) |
Molecular Shape | More compact due to cis configuration | More extended due to trans configuration |
Retention Time in GC | Shorter retention time | Longer retention time |
The cis configuration in cis-nerolidol results in a more compact molecular shape compared to the more extended conformation of trans-nerolidol [9]. This conformational difference affects various properties, including chromatographic behavior, where cis-nerolidol typically displays shorter retention times than trans-nerolidol regardless of the type of gas chromatography or liquid chromatography column used [9] [4].
Additionally, the different spatial arrangements influence the molecules' interactions with biological receptors, potentially leading to variations in their biological activities and sensory properties [10] [5].
cis-Nerolidol has the molecular formula C₁₅H₂₆O, consistent with its classification as a sesquiterpene alcohol [1] [2]. The molecular weight of cis-nerolidol is 222.37 g/mol, calculated based on the atomic weights of its constituent elements: 15 carbon atoms, 26 hydrogen atoms, and 1 oxygen atom [13] [2].
The structural formula can be represented in various notations, including SMILES (Simplified Molecular Input Line Entry System) notation: CC(C)=CCCC(C)=C/CCC(C)(O)C=C, which captures the connectivity and stereochemistry of the molecule [2] [14]. The InChI (International Chemical Identifier) key for cis-nerolidol is FQTLCLSUCSAZDY-KAMYIIQDSA-N, providing a standardized digital representation of the chemical structure [25].
The physical state of cis-nerolidol at room temperature is a colorless to pale yellow liquid with a faint floral odor reminiscent of rose and apple [13] [23]. The boiling point of cis-nerolidol varies depending on the pressure conditions. At standard atmospheric pressure (760 mmHg), the boiling point is approximately 276°C [39]. Under reduced pressure conditions, the boiling point decreases significantly: at 1 mmHg, it boils at approximately 114°C, and at 0.1 mmHg, the boiling point is around 70°C [13] [14].
The melting point of cis-nerolidol is notably low. Experimental determinations have reported values ranging from -75°C to -98°C, indicating its liquid state across a wide temperature range [17] [39]. This low melting point is consistent with its acyclic structure and the presence of multiple double bonds, which typically hinder efficient molecular packing in the solid state [13].
cis-Nerolidol exhibits limited solubility in water, with reported values of approximately 0.014 g/L or 1.532 mg/L at 25°C [23] [37]. This poor water solubility is expected given its predominantly hydrocarbon structure with only one polar hydroxyl group [36]. In contrast, cis-nerolidol is readily soluble in various organic solvents, including alcohols, chloroform, dichloromethane, ethyl acetate, acetone, and oils, reflecting its lipophilic nature [15] [37].
The octanol-water partition coefficient (log P) of cis-nerolidol has been determined to be approximately 4.4, indicating its strong preference for lipid phases over aqueous environments [13] [39]. This high partition coefficient value is consistent with its classification as a lipophilic compound and explains its tendency to accumulate in lipid-rich tissues and membranes in biological systems [41]. The calculated water solubility (log10ws) has been reported as -5.04 using the Crippen method, further confirming its poor water solubility [41].
The density of cis-nerolidol at 20°C is approximately 0.876 g/mL, slightly less than that of water [2] [13]. Some sources report a slightly lower density of 0.869 g/cm³, which may reflect variations in measurement conditions or sample purity [39]. The specific gravity (relative density compared to water at 20°C) is reported to be 0.88 [37].
The refractive index (nD) of cis-nerolidol at 20°C is approximately 1.478-1.483 [17] [16]. This optical property is useful for identity confirmation and purity assessment in analytical settings [16]. The refractive index, along with other physical constants such as density and optical rotation, serves as an important parameter for characterizing and authenticating cis-nerolidol samples [13] [16].
Mass spectrometry provides valuable structural information about cis-nerolidol through its characteristic fragmentation patterns [20]. In electron ionization mass spectrometry (EI-MS), cis-nerolidol exhibits a molecular ion peak at m/z 222, corresponding to its molecular weight [20] [21]. However, this molecular ion peak is often of low intensity due to the facile fragmentation of the molecule [21].
The fragmentation of cis-nerolidol follows patterns typical of sesquiterpene alcohols, with prominent fragment ions observed at m/z 161 and m/z 93, which are considered characteristic ions for monitoring this compound in selected ion monitoring (SIM) mode [21] [22]. The ion at m/z 161 results from the loss of a vinyl radical (CH₂=CH- ) from the molecular ion, while the ion at m/z 93 is a common fragment observed in many terpenes [21].
Additional significant fragment ions in the mass spectrum of cis-nerolidol include peaks at m/z 69, m/z 81, and m/z 107, which arise from various cleavage patterns of the carbon skeleton [20]. When analyzed using atmospheric pressure chemical ionization (APCI), cis-nerolidol fragments to produce the m/z 137 ion, which can yield the same product ions after collision-induced dissociation as certain monoterpenes [22].
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structural features of cis-nerolidol [24]. The ¹H NMR spectrum of cis-nerolidol displays characteristic signals that confirm its structural elements and stereochemical configuration [24] [26].
In the ¹H NMR spectrum, the vinyl protons of the terminal double bond appear as multiplets at approximately δ 5.0-6.0 ppm [24]. The proton attached to the carbon adjacent to the hydroxyl group (C-3) produces a signal at around δ 1.5-2.0 ppm [26]. The methyl groups attached to double bonds typically show signals at δ 1.6-1.7 ppm, while the methyl group attached to the carbon bearing the hydroxyl group appears as a singlet at approximately δ 1.3 ppm [24] [26].
The ¹³C NMR spectrum of cis-nerolidol exhibits signals for all 15 carbon atoms, with characteristic chemical shifts for the sp² carbons of the double bonds (δ 120-140 ppm), the quaternary carbon bearing the hydroxyl group (δ 70-75 ppm), and the methyl carbons (δ 15-30 ppm) [24]. The specific chemical shift values and coupling patterns in the NMR spectra provide definitive confirmation of the cis configuration at the C-6 position and the stereochemistry at the C-3 position [26].
Infrared (IR) spectroscopy reveals the functional groups present in cis-nerolidol through characteristic absorption bands [25] [30]. The IR spectrum of cis-nerolidol displays several distinctive features that correspond to its structural elements [25].
A broad absorption band in the region of 3200-3500 cm⁻¹ is attributed to the O-H stretching vibration of the tertiary alcohol group [30] [31]. The intensity and breadth of this band can vary depending on the concentration and hydrogen bonding interactions [31]. In the absence of hydrogen bonding, this band would appear as a sharper peak at around 3600-3650 cm⁻¹ [35].
The C=C stretching vibrations of the three double bonds in cis-nerolidol produce absorption bands in the region of 1620-1680 cm⁻¹ [30] [34]. The C-H stretching vibrations of the vinyl groups (=C-H) appear at higher frequencies (3000-3100 cm⁻¹) compared to the C-H stretching of the alkyl groups (2800-3000 cm⁻¹) [34].
The C-O stretching vibration of the tertiary alcohol group typically appears in the region of 1150-1200 cm⁻¹, which is at a higher frequency compared to primary and secondary alcohols due to the tertiary nature of the hydroxyl group [31] [35]. Additional characteristic bands include C-H bending vibrations in the fingerprint region (below 1500 cm⁻¹) and out-of-plane bending vibrations of the =C-H bonds, which can provide information about the substitution pattern of the double bonds [30] [33].
cis-Nerolidol demonstrates significant presence in specific botanical sources, with cabreuva oil representing one of the most concentrated natural sources of nerolidol compounds [1] [2]. Cabreuva wood, derived from Myrocarpus species native to South America, particularly Paraguay, contains remarkably high concentrations of trans-nerolidol, reaching up to 84% of the essential oil composition [1] [3]. This extraordinary concentration establishes cabreuva as the premier commercial source for natural nerolidol isolation [4].
Dalbergia parviflora, an Asian liana species, represents another significant botanical source specifically containing cis-nerolidol [1] [5] [6]. The wood oils extracted from this leguminous species have been documented to contain the cis-isomer form, providing natural access to this stereochemically distinct variant [7] [8]. Research indicates that Dalbergia parviflora wood oils serve as one of the few documented natural sources where cis-nerolidol predominates over the more common trans-isomer [5] [6].
The extraction processes from both sources typically employ hydrodistillation methods using Clevenger-type apparatus, which have proven most effective for isolating nerolidol from woody plant materials [9]. Gas chromatography-mass spectrometry analysis has confirmed the structural identity and isomeric forms present in these botanical sources, with retention indices and mass spectral patterns providing definitive identification [9].
cis-Nerolidol occurs naturally across diverse aromatic plant families, contributing significantly to their characteristic fragrance profiles [10] [11] [12]. Neroli oil, extracted from the bitter orange flower (Citrus aurantium), contains nerolidol as a key aromatic component, with the compound deriving its name from this traditional source [13] [14]. The concentration in neroli varies depending on extraction methods, seasonal factors, and geographical origin of the plant material [9].
Ginger family plants (Zingiberaceae) represent another important source of nerolidol compounds [10] [12] [15]. Various species within this family, including commercial ginger (Zingiber officinale), contain nerolidol in their essential oil fractions [16] [17]. The presence of nerolidol in ginger contributes to both its aromatic properties and potential biological activities [18].
Jasmine species (Jasminum spp.) contain nerolidol as part of their complex floral volatile profiles [10] [11] [12]. The compound contributes to the characteristic sweet, floral aroma associated with jasmine flowers and is commercially important in perfumery applications [15] [17]. Concentration levels vary among different jasmine species and cultivation conditions [19].
Lavender (Lavandula spp.) essential oils contain nerolidol alongside other prominent terpenes such as linalool and linalyl acetate [10] [11] [12]. The Mediterranean climate appears to favor nerolidol production in lavender species, with seasonal variation affecting concentration levels [15] [17]. Research indicates that nerolidol content in lavender can be influenced by harvesting time and post-harvest processing methods [19].
Tea tree (Melaleuca alternifolia) essential oil contains nerolidol as a secondary component alongside the dominant terpinen-4-ol [10] [11] [12]. While not the primary active compound, nerolidol contributes to the overall antimicrobial profile of tea tree oil [16] [15]. Concentration levels typically range from trace amounts to several percent of the total essential oil composition, depending on the specific chemotype and extraction conditions [19].
Cannabis sativa represents a significant contemporary source of nerolidol research interest [10] [12] [15]. The compound occurs in various cannabis chemovars as part of the complex terpene profile that contributes to strain-specific aromatic characteristics [15] [17]. Nerolidol concentrations in cannabis can vary dramatically based on genetic factors, cultivation methods, and environmental conditions [20] [21].
Research indicates that nerolidol is considered a secondary terpene in cannabis, meaning it is not typically the dominant compound but can be present in measurable quantities in certain strains [12] [15]. The average terpene concentration in cannabis flowers has been reported in the range of 1-10%, with nerolidol representing a variable fraction of this total [20]. Selective breeding and specific cultivation techniques have been employed to enhance nerolidol content in particular cannabis varieties [15].
Brassavola nodosa, commonly known as the "Lady of the Night" orchid, represents a unique case where nerolidol serves as the dominant scent compound [10] [2] [22]. This Central American orchid species exhibits strong nocturnal fragrance, with nerolidol being responsible for the characteristic aroma that intensifies during evening hours [22] [23]. The compound is released specifically at night to attract nocturnal pollinators, demonstrating an evolved ecological function [24].
Research on Brassavola nodosa has revealed that nerolidol acts as the primary volatile organic compound emitted by the flowers, with concentrations reaching levels that make it detectable to both human observers and pollinating moths [22] [25]. The temporal regulation of nerolidol emission in this species provides insights into the sophisticated chemical communication systems employed by orchids [24].
Citrus species demonstrate widespread distribution of nerolidol across multiple varieties and plant parts [10] [2] [26]. Comprehensive metabolomic analysis of ten citrus varieties revealed variable nerolidol content across different species and cultivars [26]. The compound has been identified in citrus peels, leaves, and flowers, with concentrations varying significantly based on species, maturity, and seasonal factors [26] [27].
Research indicates that citrus nerolidol content correlates with other secondary metabolites and may play roles in both plant defense and fruit quality characteristics [26]. The presence of nerolidol in citrus species contributes to the complex aromatic profiles that distinguish different varieties and influence consumer preferences [26]. Studies have documented nerolidol as part of the volatile organic compound profiles released by citrus plants in response to various environmental stresses [27].
The biosynthesis of cis-nerolidol occurs through the cytosolic mevalonate pathway, which represents the primary route for sesquiterpenoid synthesis in plants [28] [29]. This pathway begins with the condensation of acetyl-CoA molecules and proceeds through a series of enzymatic steps that ultimately produce farnesyl diphosphate, the immediate precursor to nerolidol [30] [31].
The mevalonate pathway involves eleven distinct enzymatic steps, each catalyzed by specific enzymes with characteristic regulatory mechanisms [30] [32]. The pathway begins with acetoacetyl-CoA thiolase catalyzing the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA [30]. This is followed by HMG-CoA synthase, which combines acetoacetyl-CoA with another acetyl-CoA molecule to produce 3-hydroxy-3-methylglutaryl-CoA [29] [30].
The rate-limiting step of the pathway involves HMG-CoA reductase, which catalyzes the NADPH-dependent reduction of HMG-CoA to mevalonate [29] [33] [34]. This enzyme is subject to extensive regulatory control, including feedback inhibition by sterol end products and transcriptional regulation in response to cellular sterol levels [29] [35]. The subsequent steps involve three ATP-dependent phosphorylation reactions catalyzed by mevalonate kinase, phosphomevalonate kinase, and mevalonate diphosphate decarboxylase [30].
Research has demonstrated that the mevalonate pathway is essential for cis-nerolidol biosynthesis, with pathway flux directly correlating with nerolidol production levels [28] [36]. Overexpression of key pathway enzymes, particularly HMG-CoA reductase, has been shown to enhance sesquiterpenoid production, including nerolidol synthesis [29] [33].
Farnesyl diphosphate serves as the universal precursor for all sesquiterpenoid compounds, including cis-nerolidol [36] [37] [31]. The synthesis of farnesyl diphosphate occurs through the sequential condensation of dimethylallyl diphosphate with two isopentenyl diphosphate molecules, catalyzed by farnesyl diphosphate synthase [38] [31] [39].
The formation of farnesyl diphosphate represents a critical branch point in isoprenoid metabolism, as this compound serves as substrate for multiple downstream pathways including sterol synthesis, protein prenylation, and sesquiterpenoid biosynthesis [40] [41]. Farnesyl diphosphate synthase is localized in the cytosol of plant cells, consistent with its role in cytosolic sesquiterpenoid production [39].
Research on nerolidol biosynthesis in kiwifruit (Actinidia chinensis) has provided detailed insights into farnesyl diphosphate utilization by nerolidol synthase enzymes [37]. The study demonstrated that nerolidol synthase exhibits substrate specificity for farnesyl diphosphate while also showing limited activity with other prenyl diphosphate substrates [37]. Kinetic analysis revealed optimal catalytic efficiency with farnesyl diphosphate as substrate [37].
Translational fusion experiments have demonstrated that coupling farnesyl diphosphate synthase directly to nerolidol synthase can dramatically enhance nerolidol production, achieving over 110-fold improvements in titre [36]. This approach suggests that farnesyl diphosphate availability can be a limiting factor in nerolidol biosynthesis and that enzyme co-localization can overcome substrate channeling limitations [36].
The final step in cis-nerolidol biosynthesis involves the action of specialized terpene synthases that convert farnesyl diphosphate to the sesquiterpenoid alcohol [37] [42]. Nerolidol synthases belong to the terpene synthase family and catalyze the ionization of farnesyl diphosphate followed by cyclization and hydration reactions to produce the final product [43] [44].
Research on nerolidol synthase from Actinidia chinensis has revealed important details about enzymatic regulation and substrate specificity [37]. The enzyme demonstrates preference for the S-configuration at the tertiary alcohol position and produces predominantly the E-geometric isomer around the central double bond [37]. However, the formation of cis-nerolidol can occur through alternative folding conformations of the farnesyl diphosphate substrate within the enzyme active site [37].
Enzymatic regulation occurs at multiple levels, including transcriptional control, post-translational modifications, and allosteric regulation [29] [33]. Nerolidol synthase expression is responsive to various environmental stimuli, including herbivore attack, mechanical damage, and hormonal signals [45] [46]. The enzyme activity can be modulated by cofactor availability, particularly divalent metal ions such as magnesium or manganese [44].
The stereospecificity of nerolidol formation is determined by the specific protein folding and active site architecture of individual terpene synthases [42] [43]. Different synthases can produce different isomeric forms of nerolidol from the same farnesyl diphosphate substrate, demonstrating the importance of enzyme structure in determining product stereochemistry [44] [47]. Recent research has shown that even minor modifications to substrate structure can alter the product distribution and stereochemistry of terpene synthase reactions [42].
cis-Nerolidol functions as a critical component of plant defense systems, operating through both direct and indirect mechanisms to protect against various biotic threats [48] [45] [49]. Direct defense mechanisms involve the compound's inherent toxicity to herbivorous insects and pathogenic microorganisms [50] [51]. Research has demonstrated that nerolidol exhibits broad-spectrum antimicrobial activity, including antibacterial, antifungal, and antiparasitic properties [11] [18].
The compound's mode of action in direct defense involves disruption of cellular membranes in target organisms, leading to cell death or growth inhibition [50] [53]. Studies have shown that nerolidol can interfere with essential physiological processes in insects, including juvenile hormone metabolism and developmental regulation [51]. The sesquiterpenoid structure of nerolidol allows it to integrate into lipid membranes, altering membrane fluidity and permeability [53].
Indirect defense mechanisms mediated by cis-nerolidol involve the attraction of natural enemies of herbivorous pests [48] [45] [49]. When plants are damaged by herbivores, nerolidol is released as part of a complex volatile blend that serves as a chemical signal to parasitoids and predators [46] [49]. This tritrophic interaction represents an evolutionary adaptation that enhances plant fitness by recruiting biological control agents [54].
Research on tea plants has demonstrated that nerolidol can activate defense-related gene expression pathways, including MAPK signaling cascades and transcription factors such as WRKY proteins [45] [46]. The compound induces production of defensive metabolites and enhances the plant's overall resistance to subsequent attacks [45]. This priming effect allows plants to mount faster and more effective responses to future threats [55] [54].
cis-Nerolidol production is strongly induced by herbivore attack, representing a classic example of herbivore-induced plant volatiles [48] [45] [49]. The biosynthesis of nerolidol increases rapidly following insect feeding or mechanical damage, with maximum production typically occurring within hours of initial damage [45] [46]. This rapid response demonstrates the compound's importance in immediate defense reactions [54].
The induction of nerolidol synthesis involves complex signaling pathways that integrate damage recognition with metabolic reprogramming [45] [46]. Herbivore feeding triggers jasmonic acid signaling cascades that upregulate expression of terpene synthase genes, including those responsible for nerolidol production [45] [46]. The magnitude of induction depends on the extent of damage and the specific herbivore species involved [51] [49].
Research has shown that different herbivore species can elicit distinct nerolidol emission patterns, allowing plants to provide specific information about the nature of the attacking organism [49] [54]. This specificity enables targeted recruitment of appropriate natural enemies and optimizes the effectiveness of indirect defense responses [49]. The volatile blends containing nerolidol serve as reliable chemical signatures that parasitoids and predators can use to locate their hosts or prey [48] [49].
Studies on maize and other crops have demonstrated that nerolidol-containing volatile blends can attract beneficial insects from considerable distances [56] [49]. The compound acts synergistically with other volatile organic compounds to create unique chemical signatures that are species-specific and damage-specific [54] [57]. This chemical communication system represents a sophisticated form of plant-insect interaction that has been refined through evolutionary processes [48] [58].
cis-Nerolidol exhibits significant allelopathic activity, capable of inhibiting the germination and growth of competing plant species [53] [59]. Research using Arabidopsis thaliana as a model system has demonstrated that nerolidol treatment results in dose-dependent inhibition of root growth and development [53]. The compound shows an IC50 value of approximately 120 μM, which is considered relatively low for natural products [53] [60].
The allelopathic mechanism involves multiple physiological disruptions in target plants, including interference with auxin signaling pathways and induction of oxidative stress [53]. Nerolidol treatment causes alterations in root morphology, reduces lateral root formation, and affects root hair development [53]. These effects result from the compound's ability to disrupt normal cellular processes and metabolic pathways [59].
Metabolomic analysis has revealed that nerolidol exposure triggers comprehensive changes in plant metabolism, including alterations in carbohydrate, amino acid, and organic acid profiles [53]. Target plants respond to nerolidol stress by activating defense mechanisms such as antioxidant enzyme systems and accumulation of protective metabolites [53]. However, these responses require significant energy expenditure, ultimately compromising plant growth and competitive ability [53].
The allelopathic effects of nerolidol are enhanced by its volatility, allowing the compound to affect neighboring plants through air-borne transport [59] [55]. This volatile allelopathy represents an important mechanism of plant-plant interaction that can influence community structure and species composition [59] [57]. Research has demonstrated that plant exposure to nerolidol vapors can prime defense responses and alter gene expression patterns in receiver plants [55] [54].
Irritant;Environmental Hazard